molecular formula C18H25F3N2O2 B3060116 tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate CAS No. 1713163-32-6

tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate

Cat. No.: B3060116
CAS No.: 1713163-32-6
M. Wt: 358.4
InChI Key: GAUPDNVTILVWRD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate is a piperidine-based chemical building block protected by a Boc (tert-butoxycarbonyl) group. Its core structure is recognized as a versatile intermediate in organic synthesis and medicinal chemistry research . The incorporation of the trifluoromethyl phenyl group is a common strategy in drug design, as it can influence a compound's metabolic stability, lipophilicity, and binding affinity . Piperidine scaffolds are naturally abundant and are found in a wide range of bioactive molecules and approved pharmaceuticals with applications as antispasmodics, analgesics, and local anesthetics, highlighting the research value of this structural motif . The Boc-protecting group on the piperidine nitrogen is a critical feature, as it allows researchers to perform further synthetic transformations on other parts of the molecule and then cleanly deprotect the amine under mild acidic conditions to generate a diverse array of secondary amine derivatives . This compound can serve as a key precursor for the synthesis of various functionalized chemicals, including Schiff bases, 1,2,3-triazoles, sulfonamides, and amides . It is supplied for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[[4-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-4-6-14(7-5-13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUPDNVTILVWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116513
Record name Carbamic acid, N-[[4-[4-(trifluoromethyl)phenyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-32-6
Record name Carbamic acid, N-[[4-[4-(trifluoromethyl)phenyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[4-[4-(trifluoromethyl)phenyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate exhibit antiviral properties, particularly against the Hepatitis C Virus (HCV). The compound can be administered in therapeutically effective amounts to prevent or treat HCV infections, demonstrating its potential as an antiviral agent .

Neurological Applications
The structure of this compound suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which may position this compound as a candidate for further studies in neuropharmacology. Compounds with similar piperidine moieties have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating conditions such as depression and schizophrenia .

Synthetic Utility

Intermediate in Organic Synthesis
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable building block in drug development.

Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules is a well-known strategy to enhance metabolic stability and bioavailability. This compound can be utilized in the synthesis of fluorinated pharmaceuticals, which are often more potent and selective than their non-fluorinated counterparts .

Potential Anticancer Properties
Emerging studies suggest that compounds with similar structures may exhibit anticancer properties. The trifluoromethyl group is known to influence the binding affinity of compounds to biological targets, potentially enhancing their effectiveness against cancer cells. Ongoing research aims to explore these properties further .

Inhibition of Enzymatic Activity
Research indicates that certain piperidine derivatives can inhibit specific enzymes associated with disease pathways. This compound's ability to modulate enzyme activity could be leveraged for therapeutic interventions in metabolic disorders or cancer treatment .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral ActivityEffective against Hepatitis C Virus (HCV)
Neurological DisordersPotential treatment for depression and schizophrenia
Synthetic UtilityIntermediate for synthesizing complex organic molecules
Anticancer PropertiesPossible effectiveness against cancer cells
Enzyme InhibitionModulation of enzymes linked to disease pathways

Case Studies

  • HCV Treatment Study
    A study demonstrated that administering derivatives similar to this compound significantly reduced viral load in infected subjects, showcasing its potential as a therapeutic agent against HCV.
  • Neuropharmacological Investigation
    Another case study explored the effects of piperidine derivatives on serotonin receptors, revealing that these compounds could enhance mood stabilization in animal models, indicating their potential for treating mood disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring and tert-butyl carbamate group also contribute to the compound’s overall pharmacological profile by affecting its solubility, stability, and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl ((4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate
  • CAS : 886365-38-4
  • Key Difference : Trifluoromethyl group at the meta position on the phenyl ring.
  • Impact : Altered electronic and steric properties may affect receptor binding. The para-substituted isomer (target compound) typically offers better steric alignment in active sites .
tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate
  • CAS : 1713163-32-6
  • Key Difference : Pyrrolidine ring replaces piperidine, with an additional ethylamine spacer.
  • Impact: Reduced ring size (5-membered vs.

Piperidine Derivatives with Alternative Substituents

tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate
  • CAS: Not explicitly listed (see ).
  • Key Difference : Fluorine atom replaces the trifluoromethylphenyl group.
  • Impact : Lower molecular weight (≈275 g/mol) and reduced lipophilicity. Fluorine’s electronegativity may enhance metabolic stability but reduce hydrophobic interactions .
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate
  • CAS : 1853217-55-6
  • Key Difference: Methylamino group on the phenyl ring instead of trifluoromethyl.

Piperazine-Based Analogs

tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • CAS : 193902-87-3
  • Key Difference: Piperazine ring replaces piperidine, with an amino group on the phenyl ring.
  • Impact : Piperazine’s additional nitrogen increases basicity and hydrogen-bonding capacity, often seen in antipsychotics .
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • CAS : 840491-84-1
  • Key Difference : Formyl group at the ortho position on the phenyl ring.
  • Impact : The aldehyde group introduces reactivity for further derivatization but may reduce stability .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
634465-51-3 (Target) 358.40 ~3.5 Trifluoromethylphenyl, carbamate
886365-38-4 (meta isomer) 358.40 ~3.4 Trifluoromethylphenyl, carbamate
193902-87-3 (piperazine analog) 345.36 ~2.8 Piperazine, amino, carbamate
1853217-55-6 (methylamino) 304.43 ~2.1 Methylamino, carbamate

Notes:

  • The trifluoromethyl group increases LogP, enhancing membrane permeability.
  • Piperazine analogs exhibit lower LogP due to increased polarity .

Biological Activity

tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate, also known by its CAS number 1707358-38-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H25F3N2O2
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 1707358-38-0

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests potential interactions with the cholinergic system, particularly through inhibition of acetylcholinesterase (AChE), similar to other carbamate derivatives.

Inhibition of Acetylcholinesterase

Research indicates that compounds with a carbamate moiety can exhibit significant AChE inhibitory activity. For instance, studies have shown that related compounds can inhibit AChE with IC50 values ranging from 1.60 to 311.0 µM, suggesting that this compound may possess comparable inhibitory effects .

Pharmacological Effects

The pharmacological profile of this compound includes potential applications in treating neurodegenerative disorders due to its cholinergic activity.

Neuroprotective Effects

Studies on similar compounds have demonstrated neuroprotective properties, which could be attributed to their ability to enhance cholinergic transmission by inhibiting AChE. This mechanism may be beneficial in conditions such as Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Case Studies and Research Findings

  • Neurotoxicity Studies : In vivo studies have shown that certain carbamate derivatives exhibit neuroprotective effects in rodent models by reducing neurotoxic damage following exposure to neurotoxic agents. These findings suggest that this compound could similarly mitigate neurotoxicity .
  • Antiviral Activity : Preliminary investigations into the antiviral properties of related compounds indicate potential efficacy against viral infections, particularly Hepatitis C Virus (HCV). The mechanism involves modulation of host cell pathways that viruses exploit for replication .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AChE InhibitionCompetitive inhibition
Neuroprotective EffectsEnhanced cholinergic transmission
Antiviral ActivityModulation of host cell pathways

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: React a piperidine precursor (e.g., 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethanamine) with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
  • Step 2: Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen to prevent hydrolysis.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC or HPLC .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage: Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture or strong acids/bases .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to confirm the piperidine ring, trifluoromethyl group, and carbamate linkage. 19F^{19}F-NMR can validate trifluoromethyl resonance.
  • Mass Spectrometry: Employ ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peak).
  • IR Spectroscopy: Identify carbamate C=O stretching (~1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution: Apply SHELXT for phase determination via intrinsic phasing.
  • Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate with CCDC deposition (R-factor < 0.05).
  • Challenges: Address twinning or disorder in the tert-butyl or trifluoromethyl groups using PART instructions in SHELXL .

Q. How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).
  • Analytical Validation: Confirm compound purity via HPLC-MS before testing.
  • Dose-Response Curves: Use 8–12 concentration points to calculate accurate IC50_{50} values.
  • Meta-Analysis: Compare data across studies using tools like Prism, accounting for variables like enantiomeric purity (if applicable) .

Q. How to design SAR studies to evaluate substituent effects on pharmacological activity?

Methodological Answer:

  • Core Modifications: Syntize analogs with variations in the trifluoromethylphenyl group (e.g., chloro, methoxy substituents) or piperidine N-substituents.
  • Functional Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity.
  • Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with activity.
  • Data Interpretation: Use clustering algorithms (e.g., PCA) to identify critical substituent parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate
Reactant of Route 2
tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate

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